molecular formula C9H12N2O3 B6202287 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1547088-65-2

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6202287
CAS No.: 1547088-65-2
M. Wt: 196.2
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Description

4-Hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction and cyclization steps. The reaction conditions often involve the use of reducing agents like sodium borohydride and acidic or basic catalysts to facilitate cyclization.

Industrial Production Methods: Industrial production may scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present in precursors) or other reducible functionalities.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reactions and conditions but can include various substituted indazole derivatives with potential biological activities.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound and its derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Industry: In the industrial sector, these compounds are used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the indazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with similar structural features but different biological activities.

    1-Methylindazole-3-carboxylic acid: Lacks the hydroxy group, leading to different chemical reactivity and biological properties.

Uniqueness: The presence of the hydroxy group in 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid provides unique reactivity and potential for forming hydrogen bonds, which can enhance its biological activity and specificity compared to similar compounds.

Properties

CAS No.

1547088-65-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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